![molecular formula C13H11N7OS B3015365 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 2034225-63-1](/img/structure/B3015365.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H11N7OS and its molecular weight is 313.34. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapeutics
Pyrazole derivatives, including our compound of interest, have shown significant promise in cancer treatment. They act on various cancer cell lines by inhibiting key enzymes involved in cell proliferation . For instance, certain pyrazole compounds have demonstrated efficacy against HCT116 and MCF-7 cell lines, indicating potential as anticancer agents .
Anti-inflammatory Agents
The anti-inflammatory properties of pyrazole biomolecules make them suitable for the development of new anti-inflammatory drugs. Their mechanism involves the modulation of inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
Compounds with a pyrazole moiety have been reported to exhibit antimicrobial activity. This includes action against bacteria and fungi, making them valuable in the design of new antimicrobial drugs .
Analgesic Applications
The analgesic properties of pyrazole derivatives are well-documented. They can be used to develop pain-relief medications that target specific pathways in the nervous system .
Antipyretic Effects
Pyrazole compounds can also serve as antipyretics, helping to reduce fever. This is achieved through their ability to modulate the body’s temperature-regulating mechanisms .
Anticonvulsant Potential
Due to their effects on the central nervous system, certain pyrazole derivatives are explored for their anticonvulsant properties, which could lead to new treatments for epilepsy and other seizure disorders .
Antidiabetic Activity
The structural similarity of pyrazole to certain natural compounds involved in glucose metabolism suggests that they could be used to develop antidiabetic drugs. They may act by influencing insulin release or glucose uptake .
Antioxidant Properties
Pyrazole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This application is crucial in preventing diseases associated with oxidative damage .
Mechanism of Action
Target of Action
Similar compounds have been reported to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell division and growth, making them potential therapeutic targets for various malignancies .
Mode of Action
It’s known that similar compounds form a crucial dual hydrogen bond between their core and the backbone of a specific amino acid located in the hinge region of the kinase . This interaction could potentially inhibit the activity of the kinase, thereby affecting cell division and growth .
Biochemical Pathways
Compounds that inhibit kinases like mps1, mapkapk2, and p70s6kβ/s6k2 can affect various cellular processes, including cell division, growth, and response to stress .
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents , which can influence their absorption and distribution. The metabolism and excretion of these compounds can vary based on their chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
The inhibition of kinases like mps1, mapkapk2, and p70s6kβ/s6k2 can potentially disrupt cell division and growth, which could have therapeutic effects in the context of various malignancies .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7OS/c1-20-6-8(4-17-20)12-18-10(21-19-12)5-14-13-11-9(2-3-22-11)15-7-16-13/h2-4,6-7H,5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQNDHIZXIMVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.